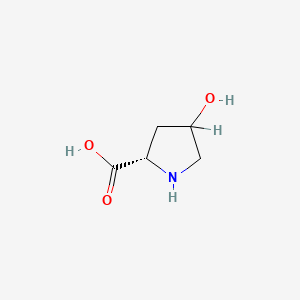

(2S)-4-hydroxypyrrolidine-2-carboxylic acid

Description

4-Hydroxy-L-proline is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4-Hydroxyproline is a natural product found in Drosophila melanogaster with data available.

A hydroxylated form of the imino acid proline. A deficiency in ASCORBIC ACID can result in impaired hydroxyproline formation.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of (2S)-4-hydroxypyrrolidine-2-carboxylic acid

Abstract: (2S)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as trans-4-hydroxy-L-proline (Hyp), is a non-proteinogenic amino acid critical to the structural integrity of collagen, the most abundant protein in mammals.[1][2] Its unique stereochemistry, featuring a hydroxyl group at the C4 position, dictates the stability of the collagen triple helix through stereoelectronic effects and hydrogen bonding networks.[3][4] This guide provides an in-depth, methodology-driven overview of the analytical workflow required for the complete structural elucidation of Hyp, moving from foundational molecular formula determination to the unambiguous assignment of its absolute stereochemistry. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a logical framework for characterizing complex small molecules.

Part 1: Foundational Structure - Molecular Formula and Atomic Connectivity

The initial phase of any structure elucidation puzzle is to define the elemental composition and the basic bonding framework of the molecule. This is achieved by logically combining data from high-resolution mass spectrometry and a suite of nuclear magnetic resonance experiments.

Mass Spectrometry: Defining the Molecular Blueprint

The first step is to determine the exact mass and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose due to its ability to measure mass-to-charge ratios (m/z) with high precision.

Causality of Experimental Choice: For a polar, non-volatile molecule like an amino acid, Electrospray Ionization (ESI) is the preferred ionization method. It is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The analysis is typically coupled with liquid chromatography (LC) to ensure the sample's purity prior to mass analysis.[5][6]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a water/acetonitrile (95:5 v/v) solution with 0.1% formic acid. The acid aids in the protonation of the analyte for positive ion mode detection.

-

Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any potential impurities. A hydrophilic interaction liquid chromatography (HILIC) column can also be an effective choice for polar analytes like hydroxyproline.[5]

-

Mass Spectrometry (MS) Detection:

-

Mode: ESI in positive ion mode.

-

Full Scan (MS1): Acquire data over a range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS2): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. This confirms the identity and provides structural clues. A unique immonium ion at m/z 86.0659 is diagnostic for the presence of a hydroxylated proline residue.[7]

-

Data Presentation: Expected Mass Spectrometry Peaks

| Ion Species | Theoretical m/z | Observed m/z | Description |

| [M+H]⁺ | 132.0655 | ~132.065 | Protonated molecular ion of C₅H₉NO₃.[2][8] |

| [M+Na]⁺ | 154.0475 | ~154.047 | Sodium adduct, common in ESI. |

| Immonium Ion | 86.0659 | ~86.066 | Diagnostic fragment from the pyrrolidine ring after loss of H₂O and CO₂.[7] |

From the high-resolution mass of the [M+H]⁺ ion, the molecular formula is unequivocally determined to be C₅H₉NO₃ .

NMR Spectroscopy: Assembling the Atomic Jigsaw

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the C-H framework.

Causality of Experimental Choice: Deuterated water (D₂O) is the solvent of choice. Its deuterium atoms do not produce signals in the ¹H NMR spectrum, providing a clear window for observing the analyte. Furthermore, the labile protons on the amine, carboxylic acid, and hydroxyl groups exchange with the solvent's deuterium, simplifying the spectrum by removing their signals and associated couplings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of D₂O (99.9%).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum with water suppression.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin systems.

-

Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[9]

-

Data Presentation: NMR Spectral Assignments for (2S,4R)-4-hydroxyproline in D₂O

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & J (Hz) | ¹³C Chemical Shift (δ, ppm) | COSY Correlations | HSQC Correlation |

| C2 | ~4.25 | dd, J ≈ 8.5, 4.0 | ~61.0 | H3α, H3β | C2-H2 |

| C3 | ~2.17 (H3β), ~2.45 (H3α) | m | ~38.5 | H2, H4, H3α/β | C3-H3α/β |

| C4 | ~4.55 | m | ~70.5 | H3α, H3β, H5α, H5β | C4-H4 |

| C5 | ~3.35 (H5β), ~3.45 (H5α) | m | ~55.5 | H4, H5α/β | C5-H5α/β |

| COOH | - | - | ~175.0 | - | - |

(Note: Exact chemical shifts can vary slightly based on pH and concentration. Data compiled from representative spectra.)[1][10][11]

Interpretation and Workflow:

The NMR data allows for the unambiguous assembly of the pyrrolidine ring structure.

-

The HSQC spectrum links each proton signal to a specific carbon signal.[1][9]

-

Starting from the downfield H2 proton (adjacent to the electron-withdrawing carboxyl group), the COSY spectrum reveals its coupling to the two H3 protons.

-

The H3 protons, in turn, show correlations to the H4 proton.

-

Finally, the H4 proton is correlated to the two H5 protons, completing the spin system of the five-membered ring.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];

} }

Caption: Workflow for determining molecular connectivity.

Part 2: Stereochemical Elucidation - Defining the 3D Architecture

Determining the connectivity is only half the battle. This compound is one of four possible stereoisomers.[12] The final and most critical phase of elucidation involves unambiguously assigning the relative and absolute stereochemistry at the C2 and C4 chiral centers.

Relative Stereochemistry (cis vs. trans) via NMR

The spatial relationship between the substituents at C2 and C4 can be determined using ¹H NMR, specifically through the analysis of scalar (J) couplings and Nuclear Overhauser Effect (NOE) data.

Causality of Experimental Choice: The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. The geometry of the five-membered ring constrains these angles differently for cis and trans isomers. NOE experiments detect protons that are close in space (< 5 Å), providing direct evidence of their relative orientation.

-

For the trans isomer (2S,4R): The H2 and H4 protons are on opposite faces of the pyrrolidine ring. Therefore, no strong NOE correlation is expected between them.

-

For the cis isomer (2S,4S): The H2 and H4 protons are on the same face of the ring, which would result in a detectable NOE correlation.

The analysis of coupling constants in advanced synthetic derivatives can also reveal the ring pucker (Cγ-exo vs. Cγ-endo), which is influenced by the stereochemistry at C4.[13][14] For the naturally occurring (2S,4R) isomer, a Cγ-exo pucker is typically observed.[13]

Absolute Stereochemistry (S vs. R) - The Definitive Assignment

With the trans relative stereochemistry established, the final step is to determine the absolute configuration, distinguishing the (2S,4R) enantiomer from its mirror image, (2R,4S).

2.2.1 X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a chiral molecule.

Causality of Experimental Choice: By measuring the diffraction pattern of X-rays from a well-ordered crystal, one can calculate the precise position of every atom in three-dimensional space. The use of a radiation wavelength that can induce anomalous dispersion allows for the unambiguous determination of the absolute configuration (the difference between R and S), a task not possible with most other techniques. The crystal structure of derivatives of (2S,4R)-4-hydroxyproline has been solved, confirming the trans orientation of the C2-carboxyl and C4-hydroxyl groups and the Cγ-exo ring pucker.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the analyte. This is often the most challenging step. A common method is slow evaporation of a saturated aqueous or ethanol/water solution.

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to obtain the final structure, including the absolute configuration as determined by the Flack parameter.

2.2.2 Chiroptical Methods: Corroborative Evidence

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

-

Specific Rotation: This is a fundamental property of a chiral compound. The (2S,4R) isomer is levorotatory.

-

Protocol: Prepare a solution of the compound of known concentration (e.g., c = 2.5 in water) in a polarimeter cell of a defined path length. Measure the angle of rotation of plane-polarized light (at the sodium D-line, 589 nm).

-

Expected Value: [α]ᴅ ≈ -76.5°[15]

-

-

Circular Dichroism (CD) Spectroscopy: While most useful for analyzing secondary structures in peptides and proteins, the CD spectrum of hydroxyproline itself is a characteristic fingerprint. More importantly, the presence of (2S,4R)-hydroxyproline strongly influences the CD spectra of peptides containing it, often inducing a polyproline II (PPII) helical structure. This structure gives a characteristic CD signal with a positive peak near 220-225 nm and a strong negative band around 200 nm, which is a hallmark of collagen.[16][17][18]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];

}

Caption: Logical workflow for stereochemical assignment.

Conclusion

The complete structural elucidation of this compound is a sequential and logical process that relies on the synergistic application of multiple advanced analytical techniques. High-resolution mass spectrometry lays the foundation by providing the exact molecular formula. A comprehensive suite of 1D and 2D NMR experiments then pieces together the atomic connectivity. Finally, the critical three-dimensional arrangement is unveiled through a combination of NMR techniques to establish relative stereochemistry and, most definitively, single-crystal X-ray crystallography to assign the absolute configuration. Chiroptical methods serve as a rapid and powerful tool for corroboration. This rigorous, multi-faceted approach ensures a self-validating system, leading to the unambiguous identification of this vital amino acid.

References

- 1. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 3. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nebiolab.com [nebiolab.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]

- 8. Page loading... [wap.guidechem.com]

- 9. hmdb.ca [hmdb.ca]

- 10. hmdb.ca [hmdb.ca]

- 11. hmdb.ca [hmdb.ca]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydroxyproline [drugfuture.com]

- 16. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Correlation of proline, hydroxyproline and serine content, denaturation temperature and circular dichroism analysis of type I collagen with the physiological temperature of marine teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of (2S)-4-Hydroxypyrrolidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2S)-4-hydroxypyrrolidine-2-carboxylic acid, a hydroxylated, non-proteinogenic amino acid, is a molecule of significant interest in biomedical research and pharmaceutical development. Its presence in natural sources, particularly as a key component of structural proteins and as a free amino acid with distinct stereochemistry, offers diverse opportunities for its isolation and utilization. This technical guide provides an in-depth exploration of the primary natural reservoirs of this compound, detailing its stereochemical diversity, biosynthetic origins, and practical methodologies for its extraction and purification. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and technical insights required to harness this valuable natural product.

Introduction: The Significance of this compound

This compound, commonly known as 4-hydroxy-L-proline, is a chiral molecule whose biological roles are intrinsically linked to its stereochemistry. The designation "(2S)" refers to the absolute configuration at the alpha-carbon, which is consistent for the L-amino acid. However, the hydroxylation at the C4 position introduces a second chiral center, giving rise to two principal diastereomers found in nature: trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid) and cis-4-hydroxy-L-proline ((2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid).

The trans-isomer is the most abundant, serving as a critical structural component of collagen in animals, where it comprises roughly 13.5% of the protein's amino acid content.[1] Its presence is essential for the stability of the collagen triple helix.[1] In the plant kingdom, this isomer is found in hydroxyproline-rich glycoproteins (HRGPs), which are integral to cell wall structure and defense mechanisms.[1][2] The less common cis-isomer is notably found in its free form in specific plant species and in the toxic cyclic peptides of Amanita mushrooms.[1][3]

The unique biological functions and potential therapeutic applications of these isomers necessitate a thorough understanding of their natural sources and the means to isolate them.

Primary Natural Sources: A Comparative Overview

The distribution of this compound in nature is widespread, yet its concentration and isomeric form vary significantly across different biological kingdoms.

Animal Kingdom: The Collagen Reservoir

The most significant natural source of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is animal collagen.[1] Collagen is the most abundant protein in mammals, constituting a major part of connective tissues such as skin, bone, tendons, and cartilage. The hydroxylation of proline to hydroxyproline is a post-translational modification crucial for the structural integrity of collagen.[1] Consequently, tissues rich in collagen are primary raw materials for the industrial production of this amino acid, which is typically achieved through the acid hydrolysis of gelatin, a denatured form of collagen.[1]

Plant Kingdom: Bound and Free Forms

Plants synthesize both trans- and cis-4-hydroxy-L-proline, with distinct localizations and forms.

The trans-isomer is a key component of HRGPs, a superfamily of proteins in the plant cell wall.[1][2] These proteins, which include extensins and arabinogalactan proteins (AGPs), play vital roles in cell wall assembly, signaling, and plant defense.[2] The hydroxyl groups of the hydroxyproline residues serve as attachment points for glycan chains.[1] While HRGPs are ubiquitous in higher plants, specific quantitative data on hydroxyproline content across a wide range of species is not extensively compiled. However, legumes, such as beans and peanuts, are known to contain notable amounts of hydroxyproline-containing proteins.[4][5]

The sandalwood tree (Santalum album) is a remarkable and well-documented source of free (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.[6][7] Unlike most other plants where hydroxyproline is protein-bound, sandalwood leaves, flowers, and seeds contain the cis-isomer as a free amino acid.[6][8] The leaves of S. album also contain the trans-isomer in a bound, protein-associated form.[9] The presence of free cis-4-hydroxy-L-proline is a distinctive chemotaxonomic marker for the Santalaceae family.[7]

Microbial Sources: A Note on Hydroxyectoine

Certain halophilic (salt-loving) bacteria and archaea produce compatible solutes to survive in extreme environments. Among these are ectoine and its hydroxylated derivative, hydroxyectoine. While the name might suggest a structural similarity, hydroxyectoine is (4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid , a tetrahydropyrimidine derivative.[10] It is structurally distinct from 4-hydroxypyrrolidine-2-carboxylic acid and therefore is not a direct natural source of the compound of interest for this guide.

Quantitative Comparison of Natural Sources

| Natural Source | Isomer | Form | Typical Concentration | Reference(s) |

| Mammalian Collagen | trans-(2S,4R) | Bound (Protein) | ~13.5% of total amino acids | [1] |

| Santalum album (leaves, flowers, seeds) | cis-(2S,4S) | Free Amino Acid | Can constitute up to 10% of dry weight in some tissues | [11][12] |

| Plant Cell Walls (HRGPs) | trans-(2S,4R) | Bound (Protein) | Varies widely among species and tissues | [1][2] |

| Legumes (e.g., Peanuts, Beans) | trans-(2S,4R) | Bound (Protein) | Significant but variable | [4][5] |

| Alfalfa Sprouts | Not specified | Not specified | High content reported | [13] |

Biosynthetic Pathways: The Formation of Stereoisomers

The biosynthetic routes to trans- and cis-4-hydroxy-L-proline are distinct, reflecting their different biological roles and distributions.

Biosynthesis of trans-(2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid

In both animals and plants, the formation of the trans-isomer is a post-translational modification that occurs on proline residues within polypeptide chains. This reaction is catalyzed by the enzyme prolyl 4-hydroxylase (P4H) .[8][9][11][14][15] P4Hs are non-heme iron-containing dioxygenases that require Fe²⁺, 2-oxoglutarate, molecular oxygen (O₂), and ascorbate (vitamin C) as co-substrates and cofactors.[15]

The reaction mechanism involves the binding of Fe²⁺, 2-oxoglutarate, O₂, and the proline-containing substrate to the enzyme's active site. During the hydroxylation of proline, 2-oxoglutarate is stoichiometrically decarboxylated to succinate and CO₂.[15] One atom of the O₂ molecule is incorporated into the succinate, and the other forms the hydroxyl group on the proline residue.[15]

Caption: Biosynthesis of trans-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

Biosynthesis of cis-(2S,4S)-4-Hydroxypyrrolidine-2-Carboxylic Acid in Santalum album

The biosynthesis of the cis-isomer in sandalwood is less completely understood but is known to differ from the pathway for the trans-isomer. Studies using radiolabeled precursors in S. album indicate that the hydroxylation likely occurs on a proline residue that is part of a peptide, particularly one bound to glutamic or aspartic acid.[6][7][8] The resulting cis-hydroxyprolyl-peptide is then hydrolyzed to release free cis-4-hydroxy-L-proline.[7][8] This suggests the involvement of a specific hydroxylase with cis-directing activity and subsequent peptidase action.

Caption: Proposed biosynthesis of cis-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.

Extraction and Purification Methodologies

The extraction and purification protocols for this compound are dictated by its form (free or protein-bound) and the source material.

Extraction from Animal Collagen (for trans-isomer)

The standard method for obtaining hydroxyproline from collagen involves acid hydrolysis to break down the protein into its constituent amino acids.

Experimental Protocol: Acid Hydrolysis of Collagenous Tissue

-

Sample Preparation: Weigh approximately 10-100 mg of lyophilized and minced tissue into a pressure-tight vial with a PTFE-lined cap.

-

Hydrolysis: Add a sufficient volume of 6 M hydrochloric acid (HCl) to the vial (e.g., 1-2 mL). Tightly seal the vial.

-

Incubation: Place the vial in an oven or heating block at 110-120°C for 16-24 hours.

-

Neutralization: After cooling, the hydrolysate can be dried under vacuum to remove the acid. The dried residue is then redissolved in a suitable buffer for analysis.

-

Purification (Optional): For higher purity, the amino acid mixture can be subjected to ion-exchange chromatography to separate hydroxyproline from other amino acids.

Caption: Workflow for extracting trans-4-hydroxyproline from collagen.

Extraction from Santalum album (for cis-isomer)

As the cis-isomer exists in its free form in sandalwood, the extraction protocol aims to isolate free amino acids without harsh hydrolysis.

Experimental Protocol: Extraction of Free Amino Acids from S. album Leaves

-

Sample Preparation: Fresh or dried leaves of S. album are finely ground to a powder.

-

Extraction: The powdered material is extracted with a polar solvent, typically 75-80% aqueous methanol or ethanol, at room temperature with agitation for several hours or overnight.[8]

-

Filtration and Clarification: The extract is filtered to remove solid plant material. The filtrate may be further clarified by centrifugation.

-

Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator.

-

Purification: The resulting aqueous extract, rich in free amino acids and other polar compounds, is then subjected to chromatographic purification. Ion-exchange chromatography is a highly effective method for separating cis-4-hydroxy-L-proline from other amino acids and impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Common Beans as a Source of Amino Acids and Cofactors for Collagen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acids in sandal (Santalum album L) with special reference to cis-4-hydroxy-l-proline and sym. homospermidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 9. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Hydroxyectoine | C6H10N2O3 | CID 12011795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Involvement of Arabidopsis Prolyl 4 Hydroxylases in Hypoxia, Anoxia and Mechanical Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. List of foods high in hydroxyproline – Botanical online [botanical-online.com]

- 14. Frontiers | An Arabidopsis Prolyl 4 Hydroxylase Is Involved in the Low Oxygen Response [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

(2S)-4-hydroxypyrrolidine-2-carboxylic acid CAS number and synonyms

An In-Depth Technical Guide to (2S)-4-Hydroxypyrrolidine-2-carboxylic Acid: Stereoisomers, Properties, and Applications

Introduction

This compound, a hydroxylated analog of the amino acid proline, is a pivotal molecule in biochemistry and pharmaceutical sciences. Its rigid pyrrolidine ring and chiral centers make it an invaluable building block for a wide array of complex molecules and a tool for probing biological systems. The designation "(2S)" fixes the stereochemistry at the alpha-carbon, consistent with L-proline. However, the addition of a hydroxyl group at the 4th position introduces a second stereocenter, giving rise to two key diastereomers: trans-4-hydroxy-L-proline ((2S,4R)) and cis-4-hydroxy-L-proline ((2S,4S)). This guide provides a comprehensive overview of these isomers, detailing their distinct properties, synthesis, and applications for researchers and drug development professionals.

The most abundant form in nature is the trans isomer, a critical component of collagen, the most prevalent protein in mammals. The cis isomer is less common but serves as a powerful tool in chemical biology and as a component in novel therapeutic modalities. Understanding the stereochemical distinctions is paramount, as they dictate the molecule's conformation and, consequently, its biological activity and utility.

| Parameter | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid |

| Common Name | trans-4-Hydroxy-L-proline, L-Hydroxyproline (Hyp) | cis-4-Hydroxy-L-proline, L-Allohydroxyproline |

| CAS Number | 51-35-4[1][2] | 618-27-9[3][4][5] |

| Abbreviation | trans-Hyp | cis-Hyp |

Physicochemical Properties

The spatial arrangement of the hydroxyl group relative to the carboxylic acid group profoundly influences the physical and chemical properties of these diastereomers. These differences are critical for their separation, identification, and application in synthesis.

| Property | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid |

| Molecular Formula | C₅H₉NO₃[6] | C₅H₉NO₃[5][7] |

| Molecular Weight | 131.13 g/mol [1][8] | 131.13 g/mol [5] |

| Appearance | White to off-white crystalline powder[6][8] | Solid[7] |

| Melting Point | ~274 °C (decomposes) | Data not consistently available |

| Water Solubility | Soluble (approx. 100 mg/mL)[8] | Soluble[5] |

| IUPAC Name | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid[9] | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid |

| InChI Key | PMMYEEVYMWASQN-IUYQGCFVSA-N[10] | PMMYEEVYMWASQN-IMJSIDKUSA-N[7] |

Synthesis and Manufacturing

The synthetic routes to the trans and cis isomers of 4-hydroxy-L-proline are markedly different, reflecting their natural abundance and intended applications.

(2S,4R)-trans-4-Hydroxy-L-proline: Industrial Production

The vast majority of commercially available trans-4-hydroxy-L-proline is produced not by chemical synthesis but by the acid hydrolysis of collagen.[8] Collagen is exceptionally rich in this amino acid, making its extraction from animal connective tissues (like gelatin) an economically viable and scalable method.

(2S,4S)-cis-4-Hydroxy-L-proline: Stereoselective Synthesis

The synthesis of the less common cis isomer requires precise stereochemical control. Numerous diastereoselective synthetic routes have been developed. A common strategy involves starting with a chiral precursor and controlling the stereochemistry during ring formation or functional group manipulation. One notable approach is the 5-exo-tet ring closure reaction, which can achieve high diastereoselectivity.[11] These syntheses are typically more complex and costly than the extraction of the trans isomer, reserving the cis form for specialized applications where its unique stereochemistry is essential.

Applications in Research and Drug Development

The distinct stereochemistry of the hydroxyproline isomers translates into vastly different roles in biology and medicine.

The Role of trans-4-Hydroxy-L-proline ((2S,4R)-isomer)

-

Collagen Stability and Biomarker: The post-translational hydroxylation of proline to trans-4-hydroxy-L-proline is essential for the stability of the collagen triple helix. The hydroxyl groups form crucial hydrogen bonds that lock the protein into its characteristic structure. Consequently, levels of hydroxyproline in urine and serum are used as diagnostic markers for bone turnover and liver fibrosis, conditions involving significant collagen metabolism.[12]

-

Chiral Building Block: As a readily available, enantiomerically pure molecule, it is a valuable chiral starting material in the synthesis of pharmaceuticals. Its rigid ring structure allows for the predictable placement of functional groups in three-dimensional space, a critical aspect in designing molecules that fit precisely into biological targets.

The Role of cis-4-Hydroxy-L-proline ((2S,4S)-isomer)

-

Collagen Synthesis Inhibitor: When incorporated into procollagen chains in place of the trans isomer, cis-4-hydroxy-L-proline disrupts the formation of a stable triple helix. The incorrect stereochemistry prevents the formation of the necessary hydrogen bonds, leading to a non-functional protein that is often retained within the cell and degraded. This property makes it a useful tool for studying collagen synthesis and pathology in a laboratory setting.[7]

-

Linker in Advanced Therapeutics: The unique stereochemistry and functional handles of the cis isomer have been leveraged in the design of sophisticated drug delivery systems and therapeutic modalities. It is used as a non-cleavable linker component in the synthesis of antibody-drug conjugates (ADCs) and as a structural element in proteolysis-targeting chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.[13]

Experimental Protocol: Quantification of Hydroxyproline in Tissue

This protocol provides a standard method for determining total collagen content in a tissue sample by measuring its trans-4-hydroxy-L-proline concentration.

Objective: To quantify the hydroxyproline content in a biological sample as an index of collagen content.

Principle: Tissue samples are hydrolyzed to break down proteins into their constituent amino acids. The hydroxyproline is then oxidized, and the resulting product reacts with a chromogen (e.g., p-dimethylaminobenzaldehyde) to produce a colored compound that can be measured spectrophotometrically.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of lyophilized tissue into a pressure-resistant, screw-cap glass tube.

-

Add 1 mL of 6 M HCl.

-

Securely cap the tube and place it in an oven or heating block at 110-120 °C for 18-24 hours to completely hydrolyze the tissue.

-

-

Hydrolysate Processing:

-

Allow the tubes to cool completely to room temperature.

-

Centrifuge the tubes to pellet any insoluble material.

-

Transfer a known aliquot (e.g., 50 µL) of the clear supernatant to a new microcentrifuge tube.

-

Dry the aliquot under vacuum or using a speed-vac to remove the acid.

-

Re-dissolve the dried amino acid pellet in 100 µL of assay buffer (e.g., acetate-citrate buffer, pH 6.0).

-

-

Colorimetric Reaction:

-

Prepare a standard curve using known concentrations of pure trans-4-hydroxy-L-proline (0-100 µg/mL).

-

To 50 µL of each standard and sample, add 1 mL of Chloramine-T reagent. Mix and let stand at room temperature for 20 minutes to allow for oxidation.

-

Add 1 mL of Ehrlich's reagent (p-dimethylaminobenzaldehyde solution). Mix thoroughly and incubate at 65 °C for 15-20 minutes. A pink/red color will develop.

-

Cool the samples to room temperature.

-

-

Measurement and Analysis:

-

Measure the absorbance of each sample and standard at 550-560 nm using a spectrophotometer.

-

Plot the absorbance of the standards versus their concentration to generate a standard curve.

-

Determine the concentration of hydroxyproline in the samples from the standard curve.

-

Calculate the total hydroxyproline content in the original tissue sample, typically expressed as µg of hydroxyproline per mg of dry tissue weight.

-

Safety and Handling

While generally considered to have low toxicity, standard laboratory precautions should be observed when handling 4-hydroxypyrrolidine-2-carboxylic acid and its derivatives.

| Parameter | (2S,4R)-isomer | (2S,4S)-isomer |

| GHS Pictograms | Warning | Danger |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[10] |

| Precautions | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P261: Avoid breathing dust.P284: In case of inadequate ventilation wear respiratory protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

General Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

The this compound framework, represented by its key diastereomers trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, offers a striking example of how subtle changes in stereochemistry can lead to dramatically different biological functions and applications. The trans isomer is a cornerstone of structural biology, fundamental to the integrity of collagen and serving as a vital biomarker and chiral synthon. In contrast, the synthetically accessible cis isomer provides a powerful tool for inhibiting collagen synthesis and has been ingeniously incorporated into the linkers of next-generation therapeutics like ADCs and PROTACs. For researchers and drug developers, a thorough understanding of the distinct properties and applications of these isomers is essential for leveraging their full potential in both basic science and translational medicine.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 51-35-4|(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 618-27-9|(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, CAS No. 618-27-9 - iChemical [ichemical.com]

- 5. (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid - CAS:618-27-9 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]

- 6. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]

- 7. (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid | C10H18N2O5 | CID 67105300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Hydroxypyrrolidine-2-carboxylic acid_TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxypyrrolidine-2-Carboxylic Acid

This guide provides a comprehensive technical overview of the four stereoisomers of 4-hydroxypyrrolidine-2-carboxylic acid, commonly known as 4-hydroxyproline. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their synthesis, characterization, and biological significance, offering a foundation for their application in research and pharmaceutical development.

Executive Summary

The hydroxylation of proline at the C4 position introduces a second chiral center, giving rise to four distinct stereoisomers. These isomers—trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, trans-4-hydroxy-D-proline, and cis-4-hydroxy-D-proline—exhibit unique three-dimensional structures that dictate their biological activities and potential therapeutic applications. While trans-4-hydroxy-L-proline is a well-known structural component of collagen, the other "unnatural" isomers are emerging as valuable chiral building blocks for the synthesis of novel therapeutics and as probes for studying biological processes. This guide will explore the stereoselective synthesis of each isomer, the analytical techniques for their separation and identification, and their diverse roles in biochemistry and pharmacology.

Introduction to the Stereoisomers of 4-Hydroxypyrrolidine-2-Carboxylic Acid

4-Hydroxypyrrolidine-2-carboxylic acid possesses two chiral centers, at C2 and C4, resulting in four possible stereoisomers. The nomenclature of these isomers is defined by the relative stereochemistry of the hydroxyl group at C4 and the carboxyl group at C2 (cis or trans), and the absolute configuration at the alpha-carbon (L or D).

-

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-L-proline): The most abundant and well-studied isomer, it is a major component of collagen, contributing to the stability of the triple helix.[1][2][3]

-

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-L-proline): A non-proteinogenic amino acid that acts as a proline analog and an inhibitor of collagen synthesis.[4][5]

-

(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-D-proline): A chiral building block used in the synthesis of various pharmaceutical compounds.

-

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-D-proline): Utilized as a starting material for the synthesis of antifungal agents and as a substrate for studying enzyme kinetics.[6][7][8]

The distinct spatial arrangement of the hydroxyl and carboxyl groups in each isomer leads to different conformational preferences of the pyrrolidine ring, which in turn influences their biological activity.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 4-hydroxyproline isomers is crucial for their application in drug development. Various stereoselective methods have been developed, often starting from commercially available isomers.

Synthesis of trans-4-hydroxy-L-proline

trans-4-hydroxy-L-proline is primarily produced through the acidic hydrolysis of collagen.[9] However, for research and specialized applications, microbial fermentation and enzymatic hydroxylation of L-proline offer more controlled and sustainable production methods.[9][10]

Protocol: Enzymatic Synthesis of trans-4-hydroxy-L-proline [10]

-

Culture Preparation: Cultivate a recombinant Escherichia coli strain expressing a proline-4-hydroxylase gene.

-

Biotransformation: Resuspend the cells in a reaction buffer containing L-proline, α-ketoglutarate, and FeSO₄.

-

Reaction Conditions: Incubate the mixture with agitation at a controlled temperature (e.g., 30-37°C) and pH (e.g., 6.0-7.0).

-

Monitoring: Monitor the production of trans-4-hydroxy-L-proline using HPLC.

-

Purification: After the reaction, separate the cells and purify the product from the supernatant using ion-exchange chromatography.

Synthesis of cis-4-hydroxy-L-proline

cis-4-hydroxy-L-proline can be synthesized from trans-4-hydroxy-L-proline through an inversion of configuration at the C4 position. Enzymatic methods using L-proline cis-4-hydroxylase have also been developed.[11]

Protocol: Chemical Synthesis of cis-4-hydroxy-L-proline derivatives [12]

-

Protection: Protect the amino and carboxyl groups of trans-4-hydroxy-L-proline (e.g., as an N-acyl ester).

-

Activation: Activate the hydroxyl group (e.g., through tosylation or mesylation).

-

Inversion: Perform an SN2 reaction with a nucleophile (e.g., acetate), followed by hydrolysis to invert the stereochemistry at C4.

-

Deprotection: Remove the protecting groups to yield cis-4-hydroxy-L-proline.

Synthesis of D-Stereoisomers

The D-isomers, trans-4-hydroxy-D-proline and cis-4-hydroxy-D-proline, are typically synthesized from their L-counterparts or through asymmetric synthesis routes. For example, cis-4-hydroxy-D-proline can be synthesized from trans-4-hydroxy-L-proline by treating the N-acyl derivative with acetic anhydride, which proceeds through a mesoionic intermediate.[12]

Analytical Techniques for Separation and Characterization

The structural similarity of the 4-hydroxyproline stereoisomers presents a significant analytical challenge. Advanced chromatographic and spectroscopic techniques are required for their effective separation and unambiguous identification.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common methods for separating the stereoisomers.[13][14][15][16] Derivatization with a chiral reagent can also be employed to form diastereomeric pairs that can be separated on a standard achiral column.[13]

Protocol: Chiral HPLC Separation of 4-Hydroxyproline Stereoisomers [13][14]

-

Derivatization (Optional): React the sample with a chiral derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).

-

Chromatographic System: Use an HPLC system equipped with a chiral column (e.g., a cyclodextrin-based column).

-

Mobile Phase: Employ a mobile phase optimized for chiral separation, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detection: Use a suitable detector, such as a UV or mass spectrometry (MS) detector.

-

Quantification: Quantify each isomer based on the peak area relative to a standard curve.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) can be used to differentiate between the isomers based on their fragmentation patterns.[1][17][18] The position of the hydroxyl group influences the fragmentation pathways, allowing for the distinction between 3- and 4-hydroxyproline, and in some cases, between the cis and trans diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the stereochemistry of the molecule.[19][20][21][22][23] The coupling constants between the protons on the pyrrolidine ring are particularly informative for determining the cis or trans configuration.

Table 1: Key Analytical Techniques for 4-Hydroxyproline Stereoisomers

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of all four stereoisomers. |

| Tandem MS | Analysis of fragment ions generated from the parent molecule. | Differentiation of isomers based on unique fragmentation patterns. |

| NMR Spectroscopy | Measurement of nuclear spin transitions in a magnetic field. | Determination of the 3D structure and stereochemistry. |

| Infrared Ion Spectroscopy | Vibrational spectroscopy of gas-phase ions. | Differentiation of isomers based on their unique IR spectra.[24] |

Biological Significance and Applications in Drug Development

The distinct stereochemistry of each 4-hydroxyproline isomer translates into a unique biological profile and a diverse range of applications in drug discovery and development.

trans-4-hydroxy-L-proline

As a fundamental component of collagen, trans-4-hydroxy-L-proline is essential for the stability of connective tissues.[25] In drug development, it is widely used as a versatile chiral starting material for the synthesis of a variety of complex molecules, including neuroexcitatory kainoids and antifungal echinocandins.[2][3]

cis-4-hydroxy-L-proline

This isomer acts as an inhibitor of collagen synthesis by preventing the proper folding of the collagen triple helix.[5] This property has led to its investigation as a potential therapeutic agent for fibrotic diseases and cancer.[5][26]

trans-4-hydroxy-D-proline and cis-4-hydroxy-D-proline

The D-isomers are primarily utilized as chiral building blocks in asymmetric synthesis.[6] cis-4-Hydroxy-D-proline has been used as a starting material for the stereocontrolled synthesis of N-benzyl pyrrolidinyl sordaricin derivatives, which exhibit antifungal activity.[8]

Conclusion

The four stereoisomers of 4-hydroxypyrrolidine-2-carboxylic acid represent a fascinating example of how subtle changes in stereochemistry can lead to profound differences in biological function. From the structural role of trans-4-hydroxy-L-proline in collagen to the therapeutic potential of its "unnatural" counterparts, these molecules offer a rich platform for research and development. A thorough understanding of their stereoselective synthesis and analytical characterization is paramount for unlocking their full potential in the design of novel drugs and the elucidation of complex biological pathways.

References

- 1. Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. ≥99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. cis-4-Hydroxy-D-proline | 2584-71-6 | FH24331 | Biosynth [biosynth.com]

- 8. cis-4-Hydroxy-D-proline 2584-71-6 [sigmaaldrich.com]

- 9. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identification of 4-Hydroxyproline at the Xaa Position in Collagen by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

- 21. cis-4-Hydroxy-D-proline(2584-71-6) 1H NMR spectrum [chemicalbook.com]

- 22. cis-4-Hydroxy-L-proline(618-27-9) 1H NMR spectrum [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 26. nbinno.com [nbinno.com]

The Imino Acid of Stability: A Technical History of Hydroxyproline

For researchers, scientists, and drug development professionals, a deep understanding of foundational biomolecules is paramount. Hydroxyproline, an unassuming imino acid, stands as a testament to the intricate relationship between molecular structure and biological function. This technical guide delves into the discovery and history of hydroxyproline, tracing its journey from a curious isolate to a critical component in our understanding of connective tissue, disease pathology, and as a valuable biomarker. We will explore the causal links behind key experimental choices and provide insights into the evolution of analytical techniques that have shaped our knowledge of this pivotal molecule.

Part 1: The Dawn of Discovery and Structural Elucidation

The story of hydroxyproline begins in the early 20th century, a period of fervent activity in the field of protein chemistry. At the forefront of this research was the Nobel laureate Hermann Emil Fischer, whose work on amino acids and proteins laid the groundwork for modern biochemistry.

The Initial Isolation from Gelatin

In 1902, Emil Fischer reported the isolation of a new amino acid from the hydrolysate of gelatin, a protein derived from collagen.[1][2] His method, a testament to the analytical techniques of the era, involved the fractional distillation of amino acid esters. This pioneering work not only introduced hydroxyproline to the scientific community but also highlighted gelatin, and by extension collagen, as its primary source.

Experimental Protocol: Fischer's Isolation of Hydroxyproline (Conceptual Reconstruction)

This protocol is a conceptual reconstruction based on the methods available to Emil Fischer in the early 1900s.

-

Protein Hydrolysis:

-

A significant quantity of gelatin was subjected to prolonged acid hydrolysis, typically by boiling with strong hydrochloric acid (e.g., 6 M HCl) for an extended period (e.g., 24 hours).[3][4] This harsh treatment was necessary to break the peptide bonds and liberate the constituent amino acids.

-

Causality: Acid hydrolysis was the standard method for protein breakdown at the time, despite its known limitations, such as the destruction of certain amino acids like tryptophan.[3] The choice of a robust method was essential to ensure complete cleavage of the highly stable collagen protein.

-

-

Esterification:

-

The resulting mixture of amino acid hydrochlorides was then esterified, likely by refluxing with absolute ethanol and dry hydrogen chloride gas. This converted the carboxylic acid groups of the amino acids into their corresponding ethyl esters.

-

Causality: Esterification was a crucial step to increase the volatility of the amino acids, making them amenable to separation by fractional distillation. This was a key innovation championed by Fischer for the separation of amino acids.

-

-

Fractional Distillation:

-

The mixture of amino acid ethyl esters was subjected to fractional distillation under reduced pressure. This technique separates compounds based on their different boiling points.

-

Causality: By carefully controlling the temperature and pressure, Fischer was able to separate the amino acid esters into different fractions. The fraction containing the ester of the new amino acid, hydroxyproline, was collected.

-

-

Saponification and Crystallization:

-

The collected ester fraction was then saponified (hydrolyzed with a base, such as sodium hydroxide) to convert the ester back into the free amino acid.

-

The resulting solution was neutralized and the free hydroxyproline was isolated by crystallization. The distinct crystalline structure of hydroxyproline would have served as a key indicator of its purity and novelty.

-

The First Chemical Synthesis

Just three years after its discovery, in 1905, Hermann Leuchs achieved the first chemical synthesis of a racemic mixture of 4-hydroxyproline.[1][2] This was a significant achievement, confirming the structure of the newly discovered amino acid and demonstrating the power of organic synthesis in verifying natural product structures.

Part 2: Unraveling the Biological Significance

The discovery of hydroxyproline spurred further investigation into its biological role. It soon became apparent that this imino acid was not just another building block of proteins but a key player in the structure and function of the most abundant protein in the animal kingdom: collagen.

The Collagen Connection and the "Madras" Model

Early research established that hydroxyproline is a major component of collagen, comprising roughly 13.5% of mammalian collagen by weight.[1] However, the precise role of hydroxyproline in collagen's structure remained a puzzle for several decades. A major breakthrough came in the 1950s with the proposal of the triple-helical structure of collagen. The "Madras" model, proposed by G. N. Ramachandran, provided a detailed picture of collagen's unique quaternary structure, a right-handed triple helix of three left-handed polyproline II-type helices.[5] This model highlighted the critical role of proline and hydroxyproline in permitting the sharp twisting of the collagen helix.[1]

The Post-Translational Secret: The Role of Vitamin C and Prolyl Hydroxylase

A pivotal discovery in understanding hydroxyproline's biology was the realization that it is not incorporated into proteins during translation. Instead, it is synthesized from proline residues already incorporated into the polypeptide chain through a post-translational modification. This hydroxylation reaction is catalyzed by the enzyme prolyl 4-hydroxylase.[1]

The crucial role of Vitamin C (ascorbic acid) in this process was elucidated through studies on scurvy, a disease characterized by impaired wound healing and connective tissue defects. It was discovered that prolyl 4-hydroxylase requires ascorbic acid as a cofactor to maintain the iron atom in its active ferrous (Fe2+) state.[6][7] In the absence of Vitamin C, the enzyme is inactivated, leading to the production of under-hydroxylated and unstable collagen, which manifests as the symptoms of scurvy.

Caption: The enzymatic hydroxylation of proline and the role of Vitamin C.

Part 3: The Evolution of Analytical Techniques

The ability to accurately quantify hydroxyproline has been instrumental in advancing our understanding of collagen metabolism and its role in disease. The evolution of analytical methods reflects the broader progress in biochemical analysis.

From Cumbersome Beginnings to a Colorimetric Revolution

Early methods for amino acid analysis were laborious and required large amounts of sample. The landscape of hydroxyproline quantification was transformed in 1950 with the development of a simple and sensitive colorimetric assay by Robert E. Neuman and Milan A. Logan.[8][9] This assay, based on the reaction of oxidized hydroxyproline with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product, became the gold standard for decades.

Experimental Protocol: The Neuman and Logan Hydroxyproline Assay (1950)

This protocol outlines the key steps of the original Neuman and Logan colorimetric assay.

-

Sample Hydrolysis:

-

The tissue or protein sample is hydrolyzed in 6 M HCl at elevated temperature and pressure (e.g., autoclaved) to liberate free hydroxyproline.

-

Self-Validation: The completeness of hydrolysis is critical for accuracy. This was often validated by ensuring that further hydrolysis did not yield higher hydroxyproline values.

-

-

Oxidation:

-

The hydroxyproline in the hydrolysate is oxidized, typically using Chloramine-T. This step converts hydroxyproline to a pyrrole derivative.

-

Causality: The oxidation is a necessary prerequisite for the color-forming reaction with Ehrlich's reagent.

-

-

Color Development:

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in a solution of perchloric acid and isopropanol) is added to the oxidized sample. This reacts with the pyrrole derivative to form a stable red chromophore.

-

Causality: The choice of perchloric acid was to maintain a strongly acidic environment required for the reaction and to prevent the precipitation of salts.

-

-

Spectrophotometric Quantification:

-

The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (typically around 550-560 nm).

-

The concentration of hydroxyproline is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of pure hydroxyproline.

-

Trustworthiness: The use of a standard curve is a fundamental principle of quantitative analysis, ensuring that the measurements are calibrated and reproducible.

-

Modern High-Throughput and High-Sensitivity Methods

While the Neuman and Logan assay was a significant advancement, it has been largely superseded by more modern techniques that offer higher sensitivity, specificity, and throughput. These include:

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with pre- or post-column derivatization, allow for the separation and quantification of hydroxyproline from other amino acids with high precision.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become the method of choice for many applications due to its exceptional sensitivity and specificity. It allows for the direct detection and quantification of hydroxyproline, often without the need for derivatization.

Caption: The evolution of analytical methods for hydroxyproline.

Part 4: Hydroxyproline Metabolism and Clinical Significance

The catabolism of hydroxyproline is also a well-defined pathway. Free hydroxyproline, primarily derived from the breakdown of collagen, is metabolized in the mitochondria. The initial step is catalyzed by hydroxyproline oxidase (also known as proline dehydrogenase 2, PRODH2), which converts hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate.[10][11] This is a key regulatory step in hydroxyproline degradation.

The clinical significance of hydroxyproline is primarily as a biomarker of collagen turnover. Elevated levels of hydroxyproline in urine or serum can be indicative of conditions associated with increased bone resorption or connective tissue breakdown, such as:

-

Paget's disease of bone: A chronic disorder that results in enlarged and misshapen bones.

-

Bone metastases: The spread of cancer to the bones.

-

Severe burns: Where there is extensive tissue damage and repair.

-

Marfan syndrome: A genetic disorder of the connective tissue.[5]

Conversely, decreased levels of hydroxyproline can be associated with conditions of impaired collagen synthesis, such as scurvy.

Quantitative Data Summary

| Parameter | Value | Source |

| Year of Discovery | 1902 | [1][2] |

| Discoverer | Hermann Emil Fischer | [1][2] |

| Year of First Synthesis | 1905 | [1][2] |

| Synthesizer | Hermann Leuchs | [1][2] |

| Abundance in Mammalian Collagen | ~13.5% | [1] |

| Key Enzyme in Synthesis | Prolyl 4-hydroxylase | [1] |

| Essential Cofactor for Synthesis | Ascorbic Acid (Vitamin C) | [6][7] |

| Key Enzyme in Catabolism | Hydroxyproline Oxidase (PRODH2) | [10][11] |

Conclusion

The journey of hydroxyproline from its discovery in a flask of hydrolyzed gelatin to its current status as a critical molecule in collagen biology and a valuable clinical biomarker is a compelling narrative of scientific progress. For researchers in drug development and related fields, understanding this history provides not only a deeper appreciation for this unique imino acid but also a framework for exploring its role in health and disease. The continued refinement of analytical techniques will undoubtedly uncover further subtleties of hydroxyproline's function and its potential as a therapeutic target and diagnostic tool.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein hydrolysates in animal nutrition: Industrial production, bioactive peptides, and functional significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. keypublishing.org [keypublishing.org]

- 5. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of different methods of hydrolysis of protein sources and the role of peptides resulting from hydrolysis in nutrition and health of farm animals [domesticsj.ut.ac.ir]

- 7. Hydrolyzed protein - Wikipedia [en.wikipedia.org]

- 8. The determination of hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] The determination of hydroxyproline. | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

- 11. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S)-4-Hydroxypyrrolidine-2-carboxylic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (2S)-4-hydroxypyrrolidine-2-carboxylic acid, a critical chiral building block in contemporary drug discovery and development. We will delve into the distinct physicochemical properties of its key diastereomers, namely (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-L-proline) and (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-L-proline). This document will explore their synthesis, analytical characterization, and pivotal roles in biological systems, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of Stereochemistry

This compound is a non-proteinogenic amino acid that serves as a versatile scaffold in the synthesis of a wide array of pharmaceutical agents.[1] The stereochemistry at the C4 position gives rise to two key diastereomers, the trans and cis isomers, which exhibit markedly different biological activities and conformational preferences. The naturally abundant (2S,4R) isomer, commonly known as L-hydroxyproline, is a fundamental component of collagen, the most abundant protein in mammals, where it is crucial for structural stability.[2] Conversely, the (2S,4S) or cis isomer, acts as an inhibitor of collagen production and has been investigated for its therapeutic potential in fibrotic diseases.[2]

This guide will elucidate the distinct characteristics of these two isomers, providing a framework for their strategic utilization in research and drug development.

Physicochemical Properties: A Tale of Two Isomers

The physical and chemical properties of the cis and trans isomers of this compound are summarized below. These differences are a direct consequence of their distinct three-dimensional structures, which influence their intermolecular interactions and biological recognition.

| Property | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans) | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis) |

| Synonyms | L-Hydroxyproline, trans-4-Hydroxy-L-proline | cis-4-Hydroxy-L-proline, L-allo-Hydroxyproline |

| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol [3] | 131.13 g/mol |

| Melting Point | 274 °C | 257 °C (dec.) |

| Appearance | White crystalline powder[2] | White to beige powder |

| Solubility | Soluble in water.[2] | Soluble in water. |

| pKa Values | Not explicitly found in searched literature. | Not explicitly found in searched literature. |

| Optical Rotation | [α]D ~ -76° (c=2, H₂O) | [α]D ~ -59° (c=2, H₂O) |

Synthesis and Reactivity: Accessing the Chiral Scaffolds

The synthesis of both trans- and cis-4-hydroxy-L-proline is of significant interest for their application as chiral building blocks.

Synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-L-proline)

The trans isomer is naturally abundant and can be obtained by the acid hydrolysis of collagen.[1] However, for synthetic applications requiring high purity, several chemical synthesis routes have been developed. One common approach involves the stereoselective hydroxylation of L-proline.

Illustrative Synthetic Workflow:

Synthetic overview for trans-4-hydroxy-L-proline.

Synthesis of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-L-proline)

The synthesis of the cis isomer often starts from the more readily available trans isomer, involving an inversion of stereochemistry at the C4 position. A common strategy is the Mitsunobu reaction.

Step-by-Step Protocol for N-Boc-cis-4-hydroxyproline methyl ester synthesis (conceptual):

-

N-protection of trans-4-hydroxy-L-proline: React (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent (e.g., methanol) to yield N-Boc-trans-4-hydroxy-L-proline.

-

Esterification: Convert the carboxylic acid to its methyl ester using a reagent like diazomethane or by Fischer esterification (refluxing in methanol with a catalytic amount of strong acid).

-

Mitsunobu Reaction for Stereochemical Inversion: Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester in an anhydrous solvent like THF. Add triphenylphosphine (PPh₃) and a carboxylic acid (e.g., benzoic acid or acetic acid). Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. This results in the formation of an ester at the C4 position with inverted stereochemistry.

-

Hydrolysis of the Ester: Saponify the newly formed ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water to yield N-Boc-cis-4-hydroxy-L-proline methyl ester.

-

Purification: The final product can be purified by column chromatography on silica gel.

Analytical Characterization: Confirming Structure and Purity

The structural elucidation and purity assessment of this compound isomers are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for confirming the stereochemistry of the hydroxyl group. The chemical shifts of the protons and carbons in the pyrrolidine ring are sensitive to the cis or trans orientation of the substituents.

General NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

-

Spectral Analysis: The relative stereochemistry can be determined by analyzing the coupling constants (J-values) between the protons on the pyrrolidine ring and through the observation of Nuclear Overhauser Effects (NOEs) in a 2D NOESY or ROESY experiment. In the trans isomer, a NOE is expected between H2 and H4, which is absent in the cis isomer.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of 4-hydroxyproline isomers and for separating them.[4][5] Chiral HPLC can be employed to resolve enantiomers if a racemic synthesis is performed.

General HPLC Protocol:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like trifluoroacetic acid (TFA) or formic acid is typically employed.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds as they lack a strong chromophore.

-

Derivatization for Enhanced Detection: For more sensitive detection and improved separation, pre-column derivatization with reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole chloride (NBD-Cl) can be used.[4]

Biological Significance and Applications in Drug Development

The distinct biological roles of the cis and trans isomers of this compound make them valuable molecules in drug discovery.

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid: The Architect of Collagen

The trans isomer is a cornerstone of collagen stability. During collagen biosynthesis, specific proline residues in the procollagen chain are hydroxylated by the enzyme prolyl 4-hydroxylase in the endoplasmic reticulum. This post-translational modification is essential for the formation of the stable collagen triple helix.[6]

Role of trans-4-hydroxy-L-proline in collagen synthesis.

Due to its rigid, cyclic structure, derivatives of trans-4-hydroxy-L-proline are widely used as constrained scaffolds in the design of peptidomimetics and small molecule drugs to impart specific conformations and improve binding affinity to biological targets.

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid: An Inhibitor of Collagen Synthesis